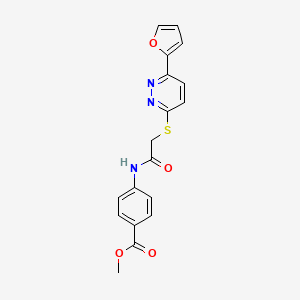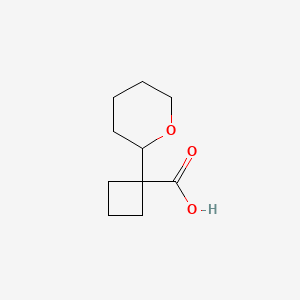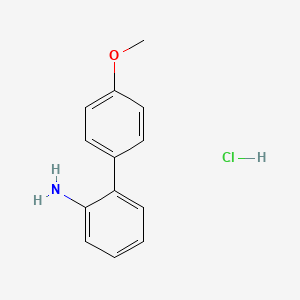
2-(1-benzylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-benzylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide, also known as BISA, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action. In
科学的研究の応用
Crystal Structure and Synthesis :
- Studies have explored the crystal structures of related sulfanylacetamides, noting their folded conformation and intramolecular hydrogen bonding, which stabilizes their structure (Subasri et al., 2016) (Subasri et al., 2017).
- The synthesis of related compounds often involves reactions with various substrates and catalysts, revealing diverse molecular structures and potential applications (Abbasi et al., 2019) (Rehman et al., 2016).
Biological Activities :
- Some derivatives of sulfanylacetamides have been investigated for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity (Abbasi et al., 2019).
- Antimicrobial and genotoxic properties have been a focus of study for some benzimidazole derivatives, which can be structurally related to sulfanylacetamides (Benvenuti et al., 1997).
- Investigations into the antiviral and virucidal activities of certain sulfanylacetamide derivatives have shown potential in reducing viral replication (Wujec et al., 2011).
- The synthesis and evaluation of other derivatives have shown potential antimicrobial agents with varying levels of activity against different microbial species (Baviskar et al., 2013).
Potential Therapeutic Applications :
- Several studies have synthesized and characterized compounds structurally related to "2-(1-benzylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide" for their potential as therapeutic agents, such as in the treatment of narcolepsy and sleeping disorders (Taghizadeh et al., 2016), as well as in antimicrobial and anticancer applications (Zyabrev et al., 2022) (Yurttaş et al., 2015).
特性
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-18-11-13-20(14-12-18)25-24(27)17-28-23-16-26(15-19-7-3-2-4-8-19)22-10-6-5-9-21(22)23/h2-14,16H,15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELGJEBNRVIYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

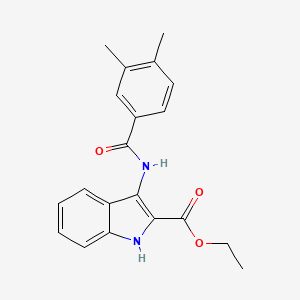
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B2795443.png)

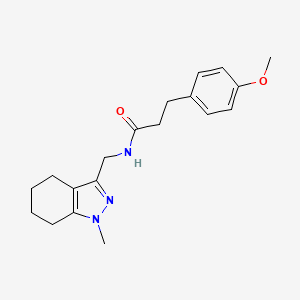
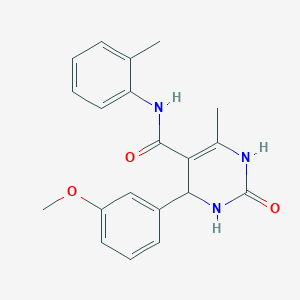
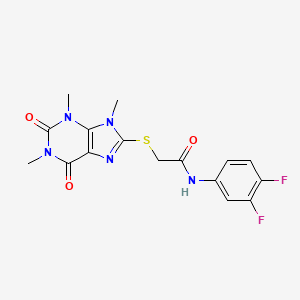
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/no-structure.png)
![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795449.png)
![4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B2795450.png)

